molecular formula C14H19NO3S B2560323 (E)-3-(furan-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide CAS No. 2034897-52-2

(E)-3-(furan-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide

Cat. No.: B2560323
CAS No.: 2034897-52-2
M. Wt: 281.37
InChI Key: NPDSHQNYARKJQY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide is a synthetic acrylamide derivative of interest in pharmacological and neurobiological research. Compounds featuring an acrylamide group attached to a furan-heterocyclic system have been investigated as modulators of neuronal receptors . Specifically, research on similar (E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide derivatives has demonstrated their activity as negative allosteric modators of the α7 nicotinic acetylcholine receptor (nAChR), a key target in the study of neuropathic pain and inflammatory pathways . The mechanism of action for this class of compounds is believed to involve the modulation of ion channel function on these receptors, rather than forming covalent bonds at this specific structural configuration. The incorporation of a methoxytetrahydro-2H-thiopyran moiety is designed to influence the molecule's physicochemical properties, potentially optimizing characteristics like solubility and blood-brain barrier penetration for central nervous system (CNS) targets . As a research chemical, it serves as a valuable tool for scientists studying cholinergic signaling, chronic pain mechanisms, and the development of non-opioid analgesic strategies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(4-methoxythian-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-17-14(5-8-19-9-6-14)11-15-13(16)3-2-12-4-7-18-10-12/h2-4,7,10H,5-6,8-9,11H2,1H3,(H,15,16)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDSHQNYARKJQY-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C=CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CCSCC1)CNC(=O)/C=C/C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide is a synthetic organic compound characterized by its unique structural features, including a furan ring and a tetrahydrothiopyran moiety combined with an acrylamide functional group. These structural elements contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound’s structure can be summarized as follows:

  • Furan Ring : A five-membered aromatic ring that can participate in various chemical reactions.
  • Tetrahydrothiopyran Moiety : A cyclic compound containing sulfur, which may influence the compound's biological interactions.
  • Acrylamide Functional Group : Known for its reactivity and potential in forming various derivatives.

Synthesis

The synthesis of this compound can be achieved through several methods that allow for variations in substituents to enhance biological activity. The synthetic routes typically involve the coupling of furan derivatives with thiopyran and acrylamide components.

1. Pharmacological Profiles

Predictive models suggest that this compound exhibits promising biological activities based on its structure. The following table summarizes potential activities and mechanisms:

Activity Mechanism References
AntinociceptiveModulation of α7 nicotinic acetylcholine receptors (nAChRs)
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveProtection against oxidative stress in neuronal cells

2. Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

Study on Neuropathic Pain
In a study involving mouse models of oxaliplatin-induced neuropathic pain, compounds similar to (E)-3-(furan-3-yl)-N-methyl-N-(p-tolyl)acrylamide demonstrated significant antinociceptive effects. Specifically, DM497 showed a reduction in pain responses without affecting motor coordination, indicating a targeted action on pain pathways rather than general sedation or motor impairment .

Mechanistic Insights
Electrophysiological studies revealed that certain derivatives could potentiate or inhibit nAChR activity, suggesting that this compound might have similar modulatory effects on these receptors . This modulation could lead to novel therapeutic applications in pain management and neuroprotection.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Calculated Molecular Weights and Key Substituents
Compound Molecular Weight (g/mol) Notable Substituents
Target Compound ~323.4 (calculated) Thiopyran, methoxy, furan
(E)-3-(furan-3-yl)-N-methyl-N-(sulfonyl decahydroisoquinolin-6-yl)acrylamide (Ev5) ~460.5 (calculated) Sulfonyl, decahydroisoquinoline
(E/Z)-3-(Furan-3-yl)acrylamide (3m, Ev6) 796.36 (reported) Hydroxyphenyl, trifluoromethyl furan

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(furan-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the furan-3-yl acrylate intermediate via condensation of furan-3-carbaldehyde with acryloyl chloride under basic conditions (e.g., triethylamine in dry DCM) .
  • Coupling reaction : React the intermediate with 4-methoxytetrahydro-2H-thiopyran-4-ylmethylamine using EDCI/HOBt as coupling agents in DMF at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, 3:1 petroleum ether/ethyl acetate) to isolate the product, followed by recrystallization from ethanol for higher purity .
  • Optimization : Vary solvent polarity, temperature, and catalyst loading (e.g., 1.2–1.5 equivalents of EDCI) to maximize yield. Monitor reaction progress via TLC (Rf = 0.5–0.6 in ethyl acetate/hexane) .

Q. How can the structural integrity of the compound be confirmed using spectroscopic techniques?

  • Key analytical methods :

  • NMR : Assign peaks in 1H^1H NMR (e.g., furan protons at δ 6.2–7.4 ppm, acrylamide NH at δ 8.1–8.3 ppm) and 13C^{13}C NMR (e.g., carbonyl at ~165 ppm) to verify stereochemistry and substituent positions .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ at m/z 308.1284) with <2 ppm error .
  • IR : Identify acrylamide C=O stretch (~1650 cm1^{-1}) and furan C-O-C vibrations (~1250 cm1^{-1}) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In vitro screening :

  • Antioxidant activity : Use DPPH radical scavenging assays (IC50_{50} values) and nitric oxide inhibition (Griess reagent) at concentrations of 10–100 µM .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assay, with IC50_{50} <20 µM considered promising .

Advanced Research Questions

Q. How does the stereoelectronic nature of the thiopyran-methoxy group influence pharmacological activity?

  • SAR analysis :

  • Compare analogs with varying substituents (e.g., 4-methoxy vs. 4-ethoxy thiopyran) to assess metabolic stability and lipophilicity (logP calculated via ACD/Percepta) .
  • Use molecular docking (AutoDock Vina) to evaluate interactions with target proteins (e.g., HDACs or kinases), focusing on hydrogen bonding with the methoxy group .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Case study : If conflicting IC50_{50} values arise in cytotoxicity assays:

  • Standardize protocols : Ensure consistent cell passage number, serum concentration, and incubation time .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation artifacts .
  • Validate with orthogonal assays : Confirm results via apoptosis (Annexin V/PI staining) or ROS generation assays .

Q. How can computational modeling predict metabolic pathways and degradation products?

  • In silico tools :

  • Use SwissADME to predict cytochrome P450-mediated oxidation sites (e.g., methoxy demethylation) .
  • Simulate hydrolysis of the acrylamide bond under physiological pH (pH 7.4, 37°C) using ChemAxon’s Reactor module .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-up considerations :

  • Catalyst selection : Switch from EDCI to polymer-supported carbodiimides for easier purification .
  • Crystallization control : Use chiral additives (e.g., L-proline) during recrystallization to prevent racemization .
  • Process analytics : Implement inline FTIR to monitor reaction completion and minimize byproducts .

Q. How do environmental factors (pH, light, temperature) affect the compound’s stability?

  • Stability studies :

  • Forced degradation : Expose to UV light (254 nm) for 48 hours; analyze via HPLC for photodegradation products (e.g., furan ring opening) .
  • pH-dependent hydrolysis : Incubate in buffers (pH 2–9) at 40°C for 1 week; quantify intact compound via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.